Enhanced RXRα Binding Affinity vs. Bexarotene
4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine exhibits a Kd of 4.7 nM for the human RXRα ligand-binding domain, as measured by fluorescence quenching assay [1]. This binding affinity is approximately 3-fold stronger than that of the FDA-approved RXR agonist bexarotene, which displays a Kd of 14 nM for the same receptor subtype .
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 4.7 nM |
| Comparator Or Baseline | Bexarotene (14 nM) |
| Quantified Difference | 3.0-fold higher affinity (lower Kd) |
| Conditions | Fluorescence quenching assay using human RXRα LBD (T225 to T462 residues) |
Why This Matters
Higher target binding affinity may permit lower effective concentrations in vitro and in vivo, reducing off-target exposure and potentially improving therapeutic index in RXR-mediated applications.
- [1] BindingDB. BDBM50601993 (CHEMBL5190999): Kd = 4.7 nM for human RXRalpha LBD (T225 to T462) by fluorescence quenching assay. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50601993 View Source
